N-[1-oxo-1-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]amino]propan-2-yl]furan-3-carboxamide
Description
N-[1-oxo-1-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]amino]propan-2-yl]furan-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoroethyl group attached to a piperidine ring, which is further connected to a furan carboxamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and other research areas.
Properties
IUPAC Name |
N-[1-oxo-1-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]amino]propan-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O3/c1-10(19-14(23)11-4-6-24-8-11)13(22)20-12-3-2-5-21(7-12)9-15(16,17)18/h4,6,8,10,12H,2-3,5,7,9H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGMEGGOJOKLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCN(C1)CC(F)(F)F)NC(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-oxo-1-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]amino]propan-2-yl]furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate, which involves the reaction of 2,2,2-trifluoroethylamine with a suitable piperidine derivative under controlled conditions.
Coupling with Furan Carboxamide: The piperidine intermediate is then coupled with furan-3-carboxylic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.
Final Oxidation Step: The final step involves the oxidation of the intermediate to introduce the oxo group, typically using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-oxo-1-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]amino]propan-2-yl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[1-oxo-1-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]amino]propan-2-yl]furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the effects of trifluoroethyl and piperidine-containing compounds on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: The compound’s chemical properties may be exploited in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of N-[1-oxo-1-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]amino]propan-2-yl]furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can bind to its target, modulating its activity through inhibition or activation. The exact pathways involved depend on the specific biological context and the target’s role in cellular processes.
Comparison with Similar Compounds
Similar Compounds
EPZ-6438: Another EZH2 inhibitor with a related structural motif.
GSK-343: An EZH2 inhibitor with a pyridone core, sharing some structural similarities.
Uniqueness
N-[1-oxo-1-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]amino]propan-2-yl]furan-3-carboxamide stands out due to its furan carboxamide moiety, which imparts unique chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds, potentially offering distinct advantages in specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
